molecular formula C22H27ClO4 B127941 Isochromophilone IIa CAS No. 154170-71-5

Isochromophilone IIa

Cat. No.: B127941
CAS No.: 154170-71-5
M. Wt: 390.9 g/mol
InChI Key: QEPMTPAOVMUVBT-VOQBEJNXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isochromophilone IIa is a naturally occurring compound belonging to the azaphilone family, which are known for their structural diversity and significant biological activities. This compound was first isolated from the cultures of the fungus Penicillium multicolor FO-2338

Preparation Methods

Synthetic Routes and Reaction Conditions: Isochromophilone IIa is typically obtained from the cultured broth of Penicillium multicolor FO-2338. The compound is isolated as a yellow powder, and its structure is elucidated using techniques such as high-resolution electron ionization mass spectrometry (HREI-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is primarily produced through fermentation processes involving the cultivation of Penicillium multicolor in suitable growth media. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Isochromophilone IIa undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its azaphilone skeleton, which contains reactive sites such as the chlorine atom and the isochroman scaffold.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

Isochromophilone IIa exerts its biological effects through several mechanisms:

Comparison with Similar Compounds

Isochromophilone IIa is part of a broader family of azaphilone compounds, which include:

Uniqueness: this compound is unique due to its specific combination of functional groups, including the chlorine atom and the 2-oxopropyl moiety. These features contribute to its distinct biological activities and chemical reactivity .

Properties

CAS No.

154170-71-5

Molecular Formula

C22H27ClO4

Molecular Weight

390.9 g/mol

IUPAC Name

(7R,8R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-8-(2-oxopropyl)-8H-isochromen-6-one

InChI

InChI=1S/C22H27ClO4/c1-6-13(2)9-14(3)7-8-16-11-17-18(12-27-16)19(10-15(4)24)22(5,26)21(25)20(17)23/h7-9,11-13,19,26H,6,10H2,1-5H3/b8-7+,14-9+/t13-,19+,22+/m0/s1

InChI Key

QEPMTPAOVMUVBT-VOQBEJNXSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H](C2=CO1)CC(=O)C)(C)O)Cl

SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl

Synonyms

isochromophilone II
isochromophilone IIa
isochromophilone II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isochromophilone IIa
Reactant of Route 2
Isochromophilone IIa
Reactant of Route 3
Isochromophilone IIa
Reactant of Route 4
Isochromophilone IIa
Reactant of Route 5
Isochromophilone IIa
Reactant of Route 6
Isochromophilone IIa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.